molecular formula C28H24N4O8S4 B2779789 3-(4-{5-[(5E)-3-{3-[(3-CARBOXYPHENYL)CARBAMOYL]PROPYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANAMIDO)BENZOIC ACID CAS No. 301341-59-3

3-(4-{5-[(5E)-3-{3-[(3-CARBOXYPHENYL)CARBAMOYL]PROPYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANAMIDO)BENZOIC ACID

Cat. No.: B2779789
CAS No.: 301341-59-3
M. Wt: 672.76
InChI Key: PRZUGJAVEHTUSI-QURGRASLSA-N
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Description

3-(4-{5-[(5E)-3-{3-[(3-CARBOXYPHENYL)CARBAMOYL]PROPYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANAMIDO)BENZOIC ACID is a complex organic compound with a unique structure that includes multiple thiazolidinone rings and carboxyaniline groups

Scientific Research Applications

3-(4-{5-[(5E)-3-{3-[(3-CARBOXYPHENYL)CARBAMOYL]PROPYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANAMIDO)BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve a discussion of how the compound interacts with biological systems to produce its effects .

Safety and Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact .

Future Directions

This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, applications, or investigations into its properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{5-[(5E)-3-{3-[(3-CARBOXYPHENYL)CARBAMOYL]PROPYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANAMIDO)BENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone rings, followed by the introduction of the carboxyaniline groups. Key reagents include sulfur, carbonyl compounds, and amines. Reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-{5-[(5E)-3-{3-[(3-CARBOXYPHENYL)CARBAMOYL]PROPYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANAMIDO)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.

    Carboxyaniline Derivatives: Compounds with similar carboxyaniline groups are studied for their antimicrobial and anticancer activities.

Uniqueness

3-(4-{5-[(5E)-3-{3-[(3-CARBOXYPHENYL)CARBAMOYL]PROPYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANAMIDO)BENZOIC ACID is unique due to its combination of multiple functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[4-[(5E)-5-[3-[4-(3-carboxyanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O8S4/c33-19(29-17-7-1-5-15(13-17)25(37)38)9-3-11-31-23(35)21(43-27(31)41)22-24(36)32(28(42)44-22)12-4-10-20(34)30-18-8-2-6-16(14-18)26(39)40/h1-2,5-8,13-14H,3-4,9-12H2,(H,29,33)(H,30,34)(H,37,38)(H,39,40)/b22-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZUGJAVEHTUSI-QURGRASLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=CC=CC(=C4)C(=O)O)SC2=S)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)CCCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCCC(=O)NC4=CC=CC(=C4)C(=O)O)/SC2=S)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O8S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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